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Isoxazolo[5,4-d]-pyrimidone

Cat. No.: B13547007
M. Wt: 137.10 g/mol
InChI Key: JXIBRHDIELBODY-UHFFFAOYSA-N
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Description

Significance and Context in Heterocyclic Chemistry

Isoxazolo[5,4-d]pyrimidones are a class of fused heterocyclic compounds that integrate an isoxazole (B147169) ring with a pyrimidine (B1678525) ring. In the broader field of heterocyclic chemistry, which studies cyclic compounds containing atoms of at least two different elements in their rings, these fused systems are of considerable interest. wikipedia.org The isoxazole moiety, a five-membered ring with adjacent nitrogen and oxygen atoms, is a key pharmacophore found in various natural products and synthetic drugs. researchgate.netnih.gov When fused to a pyrimidine ring, a six-membered diazine, the resulting bicyclic scaffold exhibits a unique electronic and structural architecture.

The significance of the isoxazolo[5,4-d]pyrimidine (B13100350) core is largely rooted in its identity as a purine (B94841) analog. researchgate.netmdpi.com Purines are fundamental components of nucleic acids and play a central role in numerous biochemical processes. By replacing the imidazole (B134444) ring of a natural purine with an isoxazole ring, chemists can create "antimetabolites"—molecules that can interfere with the metabolic pathways of purines. mdpi.com This mimicry allows isoxazolo[5,4-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. clockss.org Researchers have extensively investigated these compounds for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. researchgate.netclockss.orgontosight.ai More recently, specific derivatives have been identified as potent and selective modulators of immune responses, such as agonists for Toll-like receptor 7 (TLR7). nih.govresearchgate.net

Historical Development and Early Synthetic Efforts for Fused Isoxazole-Pyrimidine Ring Systems

The exploration of fused isoxazole-pyrimidine systems is part of a larger effort in medicinal chemistry to synthesize novel heterocyclic structures as potential therapeutic agents. While the closely related oxazolo[5,4-d]pyrimidine (B1261902) system was first reported in 1905, the systematic investigation and synthesis of isoxazolo[5,4-d]pyrimidines gained traction later. nih.gov Early preparations were driven by the search for purine antagonists. researchgate.net

A predominant and enduring synthetic strategy involves the construction of the pyrimidine ring onto a pre-existing, appropriately substituted isoxazole core. This approach typically begins with 5-aminoisoxazole derivatives. One of the foundational methods involves the reaction of 3-substituted 4-cyano-5-aminoisoxazoles with reagents like ethyl orthoformate and acetic anhydride, followed by treatment with an amine, to yield 4-amino-isoxazolo[5,4-d]pyrimidines. researchgate.netacs.org

A versatile and widely adopted precursor for this cyclization is 5-amino-isoxazole-4-carboxamide. benthamdirect.comnih.gov This intermediate can undergo intermolecular cyclization with various reagents to form the pyrimidine ring. For instance:

Reacting 5-amino-3-arylisoxazole-4-carboxamide with triethyl orthoformate yields 3-arylisoxazolo[5,4-d]pyrimidin-4(5H)-one. nih.gov

Cyclization with ethyl trifluoroacetate (B77799) produces 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-ols. acs.org

Reaction with diethyl oxalate (B1200264) or similar esters can introduce substituents at the 6-position of the resulting isoxazolo[5,4-d]pyrimidin-4(5H)-one. benthamdirect.com

These early synthetic efforts established a robust framework for generating a diverse library of isoxazolo[5,4-d]pyrimidine derivatives, enabling systematic investigation into their structure-activity relationships. The chlorination of the resulting pyrimidinones, typically using phosphorus oxychloride (POCl₃), to form 4-chloroisoxazolo[5,4-d]pyrimidines is another crucial historical development, as this intermediate provides a reactive site for further functionalization through nucleophilic substitution. nih.govnih.gov

Structural Archetypes and Nomenclature of Isoxazolo[5,4-d]-pyrimidone Derivatives

The nomenclature of the this compound system follows established rules for fused heterocyclic compounds. The name "isoxazolo[5,4-d]-pyrimidine" denotes a bicyclic system where an isoxazole ring is fused to a pyrimidine ring. The "[5,4-d]" notation specifies that the fusion occurs at the 5,4-bond of the pyrimidine ring. The numbering of the fused system follows standard conventions for such heterocycles. The term "pyrimidone" indicates the presence of a carbonyl group (C=O) on the pyrimidine portion of the scaffold, with its position specified by a number, for example, isoxazolo[5,4-d]pyrimidin-4(5H)-one. nih.govlookchem.com

Several structural archetypes of isoxazolo[5,4-d]-pyrimidones have been synthesized and studied, distinguished by the nature of the substituent at the C4-position and other positions on the fused ring system.

Isoxazolo[5,4-d]pyrimidin-4(5H)-ones : This is a foundational archetype, featuring a carbonyl group at the C4 position. researchgate.net These compounds are often key intermediates in the synthesis of other derivatives and also exhibit biological activity themselves, for instance, as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netlookchem.com

4-Chloro-isoxazolo[5,4-d]pyrimidines : Formed by the chlorination of the corresponding pyrimidinone, this archetype serves as a versatile synthetic intermediate. The chlorine atom at C4 is a good leaving group, readily displaced by various nucleophiles to create libraries of C4-substituted analogs. nih.gov

4-Amino-isoxazolo[5,4-d]pyrimidines : These derivatives, featuring an amino group at the C4 position, are a significant class with potent biological activities, including TLR7 agonism. researchgate.netnih.govnih.gov The amino group can be unsubstituted or can be part of a more complex side chain.

Isoxazolo[5,4-d]pyrimidine-4(5H)-thiones : In this structural variant, the oxygen atom of the carbonyl group at C4 is replaced by a sulfur atom, forming a thione. This modification alters the electronic properties and hydrogen-bonding capacity of the molecule, influencing its interaction with biological targets.

Beyond the C4-position, substitutions at other points on the bicyclic scaffold, such as at C3 and C6, are common and crucial for tuning the pharmacological properties of the compounds. nih.govbenthamdirect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O2 B13547007 Isoxazolo[5,4-d]-pyrimidone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N3O2

Molecular Weight

137.10 g/mol

IUPAC Name

[1,2]oxazolo[5,4-d]pyrimidin-3-one

InChI

InChI=1S/C5H3N3O2/c9-4-3-1-6-2-7-5(3)10-8-4/h1-2H,(H,8,9)

InChI Key

JXIBRHDIELBODY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NOC2=NC=N1

Origin of Product

United States

Synthetic Methodologies for Isoxazolo 5,4 D Pyrimidone and Its Derivatives

Strategies for Ring Annulation and Fusion to Form the Isoxazolo[5,4-d]-pyrimidone Core

The construction of the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold can be approached from two main retrosynthetic perspectives: disconnection of the pyrimidine (B1678525) ring or disconnection of the isoxazole (B147169) ring.

Cyclization of Pyrimidine Rings onto Pre-existing Isoxazole Scaffolds

A prevalent strategy for synthesizing isoxazolo[5,4-d]pyrimidines involves the construction of the pyrimidine ring onto an appropriately functionalized isoxazole precursor. This approach often utilizes 5-amino-4-cyanoisoxazole derivatives as versatile building blocks.

For instance, the synthesis of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives has been achieved by forming the pyrimidine ring in a two-step pathway starting from 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile. mdpi.com The initial step involves a reaction with triethyl orthoformate to yield an intermediate imidoester derivative. mdpi.com Subsequent ring closure with an aqueous solution of an amine, such as methylamine, leads to the formation of the oxazolo[5,4-d]pyrimidine core. mdpi.com

Another example involves the reaction of a 5-amino-4-cyanoisoxazole with triethyl orthoformate, followed by cyclization with an amine. This method was used to produce a series of 7-aminooxazolo[5,4-d]pyrimidines. The reaction proceeds through a labile intermediate amidine, which is formed by the nucleophilic addition of the amine to the nitrile group of the isoxazole derivative. nih.gov An excess of a primary aliphatic amine can cause the removal of an ethoxyethylidene moiety from the amino group of the isoxazole ring, with simultaneous cyclization to form the pyrimidine ring. nih.gov

Cyclization of Isoxazole Rings onto Pyrimidine Derivatives

An alternative approach to the isoxazolo[5,4-d]pyrimidine system is the formation of the isoxazole ring onto a pre-existing, suitably substituted pyrimidine derivative. This was the method used in the first reported synthesis of this heterocyclic system. nih.gov In this pioneering work, 2-mercapto-5-benzoylamino-4-hydroxypyrimidine was cyclized using phosphoryl trichloride (B1173362) (POCl3) to construct the isoxazole portion of the final molecule. nih.gov

More recent methodologies have employed different pyrimidine precursors. For example, the synthesis of isoxazolo[5,4-d]pyrimidin-6-one derivatives has been achieved starting from 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidines. scispace.com These pyrimidine derivatives react with basic hydroxylamine, leading to the formation of the corresponding isoxazolopyrimidine derivatives through an intramolecular addition of the oxime-hydroxyl proton to the C5–C6 double bond of the pyrimidine ring. scispace.com

Multicomponent Reaction Approaches for this compound Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like isoxazolo[5,4-d]pyrimidines in a one-pot fashion. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.

A notable example is the Biginelli-type cyclocondensation reaction. Aromatic aldehydes can react with urea (B33335) (or thiourea) and acetylacetone (B45752) in a one-pot reaction to yield 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidines. scispace.com These intermediates can then be further reacted to form the isoxazole ring, leading to the final isoxazolo[5,4-d]pyrimidine structure. scispace.com

Microwave-assisted MCRs in water have also been developed for the synthesis of related fused isoxazolo[5,4-b]pyridines, highlighting a green chemistry approach. researchgate.net This strategy involves a one-pot tandem reaction without the need for additional reagents or catalysts, making it suitable for creating libraries of compounds for drug discovery. researchgate.net

Intramolecular Cyclization Pathways and Rearrangements

Intramolecular cyclization is a key step in many synthetic routes to isoxazolo[5,4-d]pyrimidines and related fused systems. These reactions often involve the formation of a new bond within a single molecule to create a cyclic structure.

For instance, the synthesis of isoxazolo[4,5-b]pyridines can be achieved through the intramolecular cyclization of 4-(propargylamino)isoxazoles. beilstein-journals.org Another intramolecular approach involves the nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines as a key step in the formation of the isoxazole ring. researchgate.net

Rearrangements can also play a role in the synthesis of these heterocyclic systems. The Boulton–Katritzky rearrangement has been observed in the synthesis of isoxazolo[4,5-b]pyridines, where isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones undergo a base-promoted rearrangement to yield 3-hydroxy-2-(2-aryl mdpi.comnih.govresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.orgresearchgate.net

Targeted Functionalization and Derivatization Approaches for this compound

Following the construction of the core isoxazolo[5,4-d]pyrimidine scaffold, further functionalization and derivatization are often necessary to modulate the physicochemical and biological properties of the molecule. This is typically achieved through regioselective substitutions at key positions on the heterocyclic ring system.

Regioselective Substitutions at Key Positions

The isoxazolo[5,4-d]pyrimidine ring system has several positions that can be targeted for substitution. The reactivity of these positions allows for the introduction of a variety of functional groups, leading to diverse libraries of derivatives.

For example, in the synthesis of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines, a key intermediate, 4-chloro-3-aryl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine, is synthesized. nih.gov The chlorine atom at the C4 position is then susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines to produce a range of final compounds. nih.gov

N-Alkylation and N-Acylation Reactions

Functionalization of the isoxazolo[5,4-d]pyrimidone core and its derivatives through the introduction of alkyl and acyl groups at nitrogen atoms is a key strategy for modulating their physicochemical and biological properties.

N-Alkylation: The nitrogen atoms within the pyrimidine ring of the isoxazolo[5,4-d]pyrimidone scaffold are common sites for alkylation. For instance, the N-alkylation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core has been successfully employed to generate a library of derivatives. In a typical reaction, the isoxazolo[5,4-d]pyrimidin-4(5H)-one is treated with an appropriate alkyl halide. To facilitate this transformation and improve reaction yields, a phase-transfer catalyst such as benzyltriethylammonium chloride (BTEAC) can be utilized, along with an additive like potassium iodide, which aids in the in situ conversion of the alkyl chloride to a more reactive alkyl iodide.

ReactantReagentCatalyst/AdditiveProduct
Isoxazolo[5,4-d]pyrimidin-4(5H)-one2-Chloro- or 2-bromoacetamidesBTEAC, KIN-alkylated isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives

N-Acylation: While direct N-acylation of the pyrimidinone ring nitrogen is less commonly reported, the acylation of exocyclic amino groups on the isoxazolo[5,4-d]pyrimidine scaffold is a documented transformation. This is exemplified by the synthesis of isoxazolo[5,4-d]pyrimidine-based ureas and amides. mdpi.com For example, an amino group at the C7 position can be acylated to introduce a variety of substituents, thereby expanding the chemical diversity of the resulting compounds. This is demonstrated in the synthesis of N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea. mdpi.com

Transformations Involving Exocyclic Groups

The modification of substituents attached to the isoxazolo[5,4-d]pyrimidone core is a powerful tool for structure-activity relationship (SAR) studies and the optimization of biological activity.

Various positions on the bicyclic scaffold can be endowed with exocyclic groups that are amenable to further chemical transformations. For example, a chloro group at the C4 position can be readily displaced by a variety of nucleophiles, including a diverse range of amines, to introduce new substituents. semanticscholar.org This has been a key strategy in exploring the chemical space around this position.

Furthermore, transformations can be carried out on substituents at other positions of the heterocyclic system. For instance, the synthesis of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines has been reported where different substituents are introduced at the R1 and R2 positions. semanticscholar.org In some cases, a Grignard reaction has been employed to form a C-C bond at the C4 position by reacting a 4-chloroisoxazolo[5,4-d]pyrimidine (B3364081) with a freshly prepared Grignard reagent. semanticscholar.org The introduction of aliphatic-amino chains at the C7 position is another common modification. mdpi.commdpi.com

PositionInitial GroupReagent/Reaction TypeFinal Group
C4ChloroAmines (Nucleophilic Substitution)Various amino groups
C4ChloroGrignard ReagentAlkyl/Aryl groups
C7AminoAlkylation/AcylationSubstituted amino groups

Advanced Synthetic Techniques and Methodological Innovations

The pursuit of more efficient and environmentally benign synthetic methods has led to the adoption of advanced techniques in the synthesis of isoxazolo[5,4-d]pyrimidones and related fused systems.

Microwave-Assisted Synthesis of Isoxazole-Containing Fused Systems

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. While specific examples for the isoxazolo[5,4-d]pyrimidone core are not extensively documented, the application of microwave-assisted synthesis to closely related isoxazole-containing fused systems highlights its potential. For instance, a series of new polycyclic-fused isoxazolo[5,4-b]pyridines have been synthesized via a one-pot tandem reaction under microwave irradiation in water. semanticscholar.org This method proceeds without the need for any additional reagents or catalysts, underscoring its efficiency and green credentials.

Catalyst-Mediated Reactions for Enhanced Selectivity and Yield

The use of catalysts is fundamental to modern organic synthesis for improving reaction rates, yields, and selectivity. In the context of isoxazolo[5,4-d]pyrimidone synthesis, both homogeneous and heterogeneous catalysts have been employed.

As previously mentioned, phase-transfer catalysts like benzyltriethylammonium chloride (BTEAC) have proven effective in facilitating N-alkylation reactions of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. The catalyst enhances the reactivity of the nucleophile in the organic phase, leading to improved reaction efficiency.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of complex molecules to minimize environmental impact. This includes the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

A notable example is the use of ultrasound irradiation in the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net This sonochemical approach accelerates reaction rates and can improve selectivity while reducing waste. In one reported method, acetic acid serves as both a solvent and a catalyst, further enhancing the green credentials of the synthesis. researchgate.net

Another key aspect of green chemistry is the use of water as a solvent. The synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives has been achieved through a one-pot sequential multicomponent reaction in water. researchgate.net Such multicomponent reactions are inherently atom-economical and reduce the number of synthetic steps and purification procedures, thereby minimizing waste.

Green Chemistry PrincipleApplication in Isoxazole-Fused System Synthesis
Alternative Energy SourceMicrowave irradiation, Ultrasound irradiation
Green SolventsWater
Atom EconomyOne-pot multicomponent reactions
CatalysisUse of phase-transfer catalysts, Acetic acid as a dual solvent/catalyst

Reactivity and Mechanistic Organic Chemistry of Isoxazolo 5,4 D Pyrimidone

Electrophilic and Nucleophilic Reactivity Profiles of the Fused System

The reactivity of the isoxazolo[5,4-d]-pyrimidone system is dictated by the interplay of the electron-donating and electron-withdrawing properties of the fused isoxazole (B147169) and pyrimidone rings, respectively. The presence of multiple nitrogen and oxygen atoms creates a unique electronic landscape, influencing its susceptibility to both electrophilic and nucleophilic attack.

The pyrimidone ring, with its amide functionality, generally deactivates the ring towards electrophilic substitution. Conversely, the nitrogen atoms in the ring system possess lone pairs of electrons, making them potential sites for electrophilic attack, such as protonation and alkylation.

The nucleophilic reactivity of the this compound core is more extensively documented. The pyrimidone ring is susceptible to nucleophilic attack, particularly at the C4 position, which bears a hydroxyl group in the parent isoxazolo[5,4-d]pyrimidin-4(5H)-one. This hydroxyl group can be converted into a better leaving group, such as a chloro or methanesulfonate (B1217627) group, to facilitate nucleophilic aromatic substitution.

A common synthetic strategy involves the N-alkylation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core. This reaction typically occurs at the N5 position of the pyrimidone ring. nih.gov For instance, treatment with sodium hydride to deprotonate the amide nitrogen, followed by the addition of an alkyl halide, leads to the corresponding N-alkylated product. The use of a phase-transfer catalyst like benzyltriethylammonium chloride (BTEAC) can improve the efficiency of this reaction. nih.gov

Furthermore, the C4 position of the pyrimidone ring is a key site for introducing diverse functionalities through nucleophilic substitution. The hydroxyl group at C4 can be converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃). nih.gov This chloro derivative then serves as an excellent substrate for nucleophilic aromatic substitution with various amines to furnish a library of 4-amino-isoxazolo[5,4-d]pyrimidine derivatives. nih.gov

Reagent/ConditionPosition of AttackProduct TypeReference
NaH, Alkyl halideN5N-alkylated isoxazolo[5,4-d]pyrimidin-4(5H)-one nih.gov
POCl₃C44-Chloro-isoxazolo[5,4-d]pyrimidine nih.gov
AminesC4 (of 4-chloro derivative)4-Amino-isoxazolo[5,4-d]pyrimidine nih.gov

While direct electrophilic substitution on the this compound ring is not well-documented, the high reactivity of related nitro-azolopyridines towards nucleophiles suggests that the electron-deficient nature of the pyrimidine (B1678525) ring would make it resistant to electrophilic attack. nih.gov Conversely, this electron deficiency enhances its susceptibility to nucleophilic addition and substitution reactions.

Rearrangement Reactions and Tautomerism Studies within the this compound Scaffold

Rearrangement reactions offer powerful tools for the structural diversification of heterocyclic systems. In the context of isoxazolo[5,4-d]-pyrimidones, while direct studies are limited, analogous heterocyclic systems provide insights into potential rearrangements.

One such relevant transformation is the Boulton-Katritzky rearrangement , which is known to occur in other isoxazole-containing fused systems. For example, a base-promoted Boulton-Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, leading to the formation of 3-hydroxy-2-(2-aryl nih.govnih.govmdpi.comtriazol-4-yl)pyridines. nih.gov This type of rearrangement involves the recyclization of the isoxazole ring and could potentially occur in appropriately substituted isoxazolo[5,4-d]-pyrimidones under basic or thermal conditions.

Another important rearrangement in fused pyrimidine chemistry is the Dimroth rearrangement . This rearrangement typically involves the interchange of endocyclic and exocyclic nitrogen atoms in a heterocyclic ring. While not explicitly reported for isoxazolo[5,4-d]-pyrimidones, it is a common feature in many related fused pyrimidine systems, such as nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines rearranging to the more stable nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines. This process can be catalyzed by acid or base and proceeds through a ring-opening and ring-closing mechanism.

Tautomerism is a key consideration for the this compound scaffold. The parent compound, isoxazolo[5,4-d]pyrimidin-4(5H)-one, can exist in several tautomeric forms, including the lactam (oxo), lactim (hydroxy), and potentially other forms involving the isoxazole ring. The predominant tautomer is generally the 4(5H)-one form, as is typical for pyrimidones. Spectroscopic and computational studies on related systems, such as pyrazolo[3,4-d]pyrimidines, have been used to investigate their tautomeric equilibria. mdpi.com The position of substituents and the solvent can influence the relative stability of the tautomers.

Rearrangement TypeDescriptionRelevance to this compound
Boulton-KatritzkyRecyclization of the isoxazole ring.Potentially applicable to suitably substituted derivatives under basic or thermal conditions.
DimrothInterchange of endocyclic and exocyclic nitrogen atoms.Could occur in derivatives with exocyclic amino or imino groups, by analogy with other fused pyrimidines.

Reaction Intermediates and Proposed Reaction Mechanisms

The synthesis of the this compound ring system often proceeds through a multi-step sequence, involving the formation and reaction of several key intermediates. The most common synthetic route involves the construction of the pyrimidine ring onto a pre-existing 5-aminoisoxazole-4-carboxamide (B1610676).

The formation of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core is typically achieved by the cyclization of 5-aminoisoxazole-4-carboxamide with a one-carbon synthon, such as triethyl orthoformate. nih.gov This reaction likely proceeds through the formation of an intermediate amidine or a related species, which then undergoes intramolecular cyclization with the loss of ethanol (B145695) to form the pyrimidone ring.

In the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines, which are closely related to the pyrimidone series, unstable intermediate amidines have been proposed. mdpi.com These intermediates are formed by the nucleophilic addition of an amine to a cyano group of a precursor molecule. Subsequent cyclization of these amidines leads to the final pyrimidine ring.

The conversion of isoxazolo[5,4-d]pyrimidin-4-ols to 4-chloro derivatives with reagents like POCl₃ is a standard procedure in heterocyclic chemistry. The mechanism involves the initial phosphorylation of the hydroxyl group to form a good leaving group, followed by nucleophilic attack of a chloride ion.

The subsequent nucleophilic aromatic substitution of the 4-chloro derivative with amines proceeds via a Meisenheimer-like intermediate. The electron-withdrawing nature of the fused isoxazole ring and the pyrimidine nitrogens stabilizes the negative charge in this intermediate, facilitating the substitution reaction.

ReactionProposed Intermediate(s)Mechanistic Steps
Pyrimidine ring formation from 5-aminoisoxazole-4-carboxamideAmidine-type intermediateNucleophilic attack of the amino group on the C1 synthon, followed by intramolecular cyclization and elimination.
Chlorination of isoxazolo[5,4-d]pyrimidin-4-olPhosphorylated intermediateActivation of the hydroxyl group by phosphorylation, followed by nucleophilic attack by chloride.
Amination of 4-chloro-isoxazolo[5,4-d]pyrimidineMeisenheimer-like complexNucleophilic addition of the amine to the C4 position, followed by elimination of the chloride ion.

Spectroscopic techniques such as NMR, IR, and mass spectrometry are crucial for the characterization of both the final products and, where possible, the isolation and identification of reaction intermediates. mdpi.com For example, the formation of an imidoester intermediate has been confirmed during the synthesis of related oxazolo[5,4-d]pyrimidines. mdpi.com

Structural Characterization and Elucidation Methodologies for Isoxazolo 5,4 D Pyrimidone

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., MS, IR, 1D/2D NMR)

The structural framework of isoxazolo[5,4-d]-pyrimidone derivatives is routinely confirmed through a suite of spectroscopic methods. Techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for providing detailed information about the molecular weight, functional groups, and the precise arrangement of atoms within the molecule. mdpi.comnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compounds, which allows for the confirmation of their elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the this compound scaffold. Key vibrational frequencies provide evidence for specific bonds, such as C=O (carbonyl) and N-H groups within the pyrimidone ring, and C=N and N-O bonds within the isoxazole (B147169) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments are the most powerful tools for the complete structural elucidation of these molecules in solution. mdpi.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the different carbon atoms. 2D NMR techniques are then used to establish connectivity between protons and carbons, confirming the fused heterocyclic ring system. For instance, new isoxazole-substituted oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been thoroughly characterized using spectral analysis, including ¹H-NMR, ¹³C-NMR, HR-MS, and IR methods, with the analytical data showing good agreement with the proposed structures. nih.gov

Table 1: Representative Spectroscopic Data for this compound Derivatives

Technique Observation Interpretation
¹H NMR Chemical shifts (δ) typically observed for protons on the pyrimidine (B1678525) ring. Confirms the electronic environment of protons and substitution patterns.
¹³C NMR Resonances for carbonyl carbon (C=O) and other carbons in the heterocyclic rings. Provides a map of the carbon skeleton of the molecule.
IR Absorption bands around 1690 cm⁻¹ and 3400 cm⁻¹. Indicates the presence of a carbonyl group (C=O) and N-H bonds, respectively.

| MS (HRMS) | Molecular ion peak corresponding to the calculated exact mass. | Confirms the elemental formula and molecular weight of the compound. |

X-ray Crystallography for Absolute Structure and Conformation Determination

For example, single-crystal X-ray diffraction analysis was used to unequivocally confirm the structure of a 7-amino-oxazolo[5,4-d]pyrimidine derivative. mdpi.com The analysis revealed important structural details, such as the localization of double bonds within the pyrimidine ring. The C4–N3a bond length was found to be 1.322(2) Å, which is shorter than the C5-N4 (1.347(2) Å) and C7–N6 (1.358(2) Å) bonds, indicating a greater degree of double bond character. mdpi.com This level of detail is crucial for understanding the electronic properties and reactivity of the heterocyclic system.

Table 2: Illustrative X-ray Crystallographic Data for an Oxazolo[5,4-d]pyrimidine Derivative

Parameter Value Significance
Crystal System Orthorhombic Describes the basic geometric shape of the unit cell.
Space Group P2₁2₁2₁ Defines the symmetry elements within the crystal.
C4–N3a Bond Length 1.322(2) Å Shorter length suggests significant double bond character. mdpi.com
C7–C7a Bond Length 1.407(2) Å Provides data on the fusion of the two heterocyclic rings. mdpi.com

| C3a–C7a Bond Length | 1.372(2) Å | Provides data on the fusion of the two heterocyclic rings. mdpi.com |

Chromatographic and Separation Techniques for Compound Isolation and Purity Assessment

The synthesis of this compound derivatives often results in a mixture of the target compound, starting materials, and byproducts. Therefore, effective purification and purity assessment are critical steps. Chromatographic techniques are the primary methods used for this purpose.

Column Chromatography: This is a standard method for the purification of synthesized isoxazolo[5,4-d]-pyrimidones on a preparative scale. In a multi-step synthesis of various 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines, purification by column chromatography was required in the final two steps of the synthesis to isolate the desired products. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. It can separate the target molecule from even trace amounts of impurities.

Thin-Layer Chromatography (TLC): TLC is frequently used for rapid monitoring of the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography.

The final products, such as isoxazolo[5,4-d]pyrimidin-4(5H)-ones, are typically collected by filtration after precipitation and may be used in subsequent steps without further purification if the initial purity is high. nih.gov However, for rigorous characterization and biological testing, chromatographic purification is essential to ensure the compound is free of any contaminants that could affect the results.

Computational and Theoretical Studies on Isoxazolo 5,4 D Pyrimidone Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the intrinsic properties of isoxazolo[5,4-d]pyrimidine (B13100350) systems, elucidating their structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to isoxazolo[5,4-d]pyrimidine derivatives. researchgate.net By employing methods such as the B3LYP functional in conjunction with basis sets like 6-311++G(d,p), researchers can accurately calculate various molecular and electronic properties. researchgate.netresearchgate.net

These calculations are crucial for optimizing the molecular geometry of isoxazolo[5,4-d]pyrimidine compounds, predicting their structural characteristics, and understanding charge distribution. researchgate.net For instance, DFT has been used to confirm that the fused isoxazolo[5,4-d]pyrimidine ring system is essentially planar, a feature influenced by π-electron delocalization across the rings. mdpi.com The planarity can be stabilized by intramolecular hydrogen bonds, which can also be modeled using these computational techniques. mdpi.com Furthermore, DFT calculations can predict spectroscopic data, such as NMR chemical shifts, which often show good agreement with experimental results, thereby helping to validate the synthesized structures. researchgate.net The effects of different substituents on the geometry and electronic properties of the scaffold can also be systematically studied, providing insights into structure-activity relationships.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic behavior and reactivity of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule. science.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer can easily occur within the molecule. science.gov DFT calculations are employed to determine the energies of the HOMO and LUMO. researchgate.netjchemrev.com This analysis reveals that charge transfer is a key process within these molecules. jchemrev.com The spatial distribution of these orbitals indicates the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). arxiv.org Understanding the charge transfer characteristics is essential, as it can influence the molecule's interaction with biological receptors and its potential application in electronic materials. researchgate.net From the HOMO and LUMO energy levels, various chemical reactivity descriptors can be calculated, including chemical hardness, electronegativity, and chemical potential, which further characterize the molecule's stability and reactivity profile. researchgate.net

Table 1: Key Concepts in HOMO-LUMO Analysis
ParameterDescriptionSignificance in Isoxazolo[5,4-d]pyrimidine Systems
HOMO (Highest Occupied Molecular Orbital) The outermost molecular orbital containing electrons. It represents the ability to donate an electron.Indicates the electron-donating sites of the molecule, crucial for interactions with electron-deficient species or receptor sites.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost molecular orbital that is empty of electrons. It represents the ability to accept an electron.Indicates the electron-accepting sites of the molecule, important for interactions with electron-rich species.
HOMO-LUMO Energy Gap (ΔE) The energy difference between the HOMO and LUMO.A key indicator of molecular stability and reactivity. A smaller gap implies higher reactivity and potential for intramolecular charge transfer. science.govresearchgate.net
Intramolecular Charge Transfer (ICT) The transfer of electronic charge between the donor and acceptor moieties within the same molecule upon excitation.Influences the photophysical properties and the nature of ligand-receptor binding. The HOMO and LUMO distributions help visualize this process. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For isoxazolo[5,4-d]pyrimidine derivatives, computational methods are used to explore the potential energy surface and identify the most stable, low-energy conformations. mdpi.com This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to the binding site of a biological target.

Studies have confirmed the inherent planarity of the core fused heterocyclic system of isoxazolo[5,4-d]pyrimidine. mdpi.com However, the introduction of various substituents, particularly at the C7 position, can introduce conformational flexibility. ptchm.pl Theoretical calculations allow for the mapping of energy landscapes, which show how the energy of the molecule changes with rotations around flexible bonds. acs.org This helps in understanding the geometric preferences and the relative energies of different conformers. Identifying the global energy minimum conformation provides a model for the most likely structure of the molecule in a biological environment. mdpi.com

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are pivotal in predicting how isoxazolo[5,4-d]pyrimidine derivatives interact with biological macromolecules, such as enzymes and receptors. These in silico methods help to rationalize observed biological activities and guide the design of more potent and selective agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method has been extensively used to study isoxazolo[5,4-d]pyrimidine derivatives as potential inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a key target in cancer therapy. researchgate.netnih.govnih.gov

Table 2: Summary of Molecular Docking Studies on Isoxazolo[5,4-d]pyrimidine Derivatives
Biological TargetKey Interacting ResiduesTypes of InteractionsSignificanceReference
VEGFR-2 Glu885, Lys-868, Cys919, Asp-1046Hydrogen bonds, Hydrophobic interactionsPrediction of binding modes for anticancer activity. The isoxazole (B147169) moiety and the pyrimidine (B1678525) core form critical H-bonds in the hinge region and with the DFG domain. mdpi.com
BCL-2 Not explicitly detailed in provided contextNot explicitly detailed in provided contextIdentified derivatives that could potentially block the BCL-2 protein, suggesting an anti-apoptotic mechanism. mdpi.com
TLR7 Not explicitly detailed in provided contextNot explicitly detailed in provided contextGuided the design of selective Toll-Like Receptor 7 agonists, with the isoxazolo[5,4-d]pyrimidine scaffold replacing other heterocyclic systems. nih.govacs.org

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. mdpi.com MD simulations are used to assess the stability of the binding pose predicted by docking and to gain a deeper understanding of the structure-function relationship of the complex. mdpi.comnih.gov

By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the complex. mdpi.com A stable complex will show relatively small fluctuations in RMSD over the course of the simulation. MD simulations can also confirm the persistence of crucial interactions, like hydrogen bonds, identified during docking. nih.gov Furthermore, techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate a more accurate estimation of the binding free energy, which helps in ranking the potency of different derivatives. researchgate.net These dynamic studies have been used to confirm the stable binding of promising isoxazolo[5,4-d]pyrimidine candidates in their biological targets. researchgate.net

Structure-Property Relationship Studies using Computational Descriptors

In the field of medicinal chemistry and drug design, understanding the relationship between a molecule's structure and its physicochemical properties or biological activity is paramount. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish these connections. nih.gov These models rely on molecular descriptors, which are numerical values that characterize specific aspects of a molecule's structure. For the isoxazolo[5,4-d]pyrimidone scaffold, which is a key component in various pharmacologically active agents, computational descriptors are used to predict the behavior of its derivatives, thereby guiding the synthesis of more potent and selective compounds. mdpi.comnih.gov

The fundamental principle behind using topological descriptors is that the structure of a molecule dictates its function. By quantifying structural features, it becomes possible to build mathematical models that predict reactivity and molecular recognition events, such as the binding of a ligand to a protein's active site. nih.govmdpi.com

Research Findings and Key Topological Indices

While specific, extensive QSAR studies detailing topological descriptors exclusively for isoxazolo[5,4-d]pyrimidones are not broadly published, the application of these methods to structurally related heterocyclic systems provides a strong framework for their utility. Research on similar scaffolds, such as isoxazole and pyrimidine derivatives, has demonstrated the importance of certain topological indices in predicting biological activity. researchgate.netarabjchem.org

Commonly used topological indices include:

Molecular Connectivity Indices (Chi Indices): These are among the most widely used topological descriptors. They describe the degree of branching and connectivity in a molecule. The first-order (¹χ) and second-order (²χ) indices are frequently employed. Higher values often relate to increased molecular size and complexity. Valence connectivity indices (e.g., ⁰χv, ¹χv) also account for the valence electrons of the atoms, providing insight into electronic characteristics. researchgate.netarabjchem.org

Randić Index (R): This is one of the earliest topological indices, calculated from the bond connectivity of the molecule. It is particularly sensitive to the degree of branching in the molecular structure. nih.gov

Wiener Index (W): The Wiener index is based on the distances between all pairs of atoms in the molecular graph and is often correlated with molecular volume and boiling points. nih.gov

The table below summarizes some key topological descriptors and the molecular features they represent.

Descriptor NameSymbolStructural Information Encoded
First-Order Molecular Connectivity Index¹χReflects the size and degree of branching based on atom connectivity.
Second-Order Molecular Connectivity Index²χConsiders connectivity of atom pairs, providing more detailed shape information. researchgate.net
Valence First-Order Connectivity Index¹χvSimilar to ¹χ but incorporates atomic valence states, adding electronic information. arabjchem.org
Randić IndexRQuantifies the extent of branching in the carbon-atom framework. nih.gov
Wiener IndexWRepresents the overall molecular size and compactness based on interatomic distances. nih.gov

Application in Predicting Activity

In practice, these descriptors are used as variables in multiple linear regression (MLR) or other statistical methods to build a QSAR model. For instance, a study on isoxazole-piperazine derivatives found that the second-order molecular connectivity index (²χ) was a key descriptor in a QSAR model describing anticancer activity against the Huh-7 cell line (r = 0.880, q² = 0.730). researchgate.net Another study on sulfonamide derivatives demonstrated the importance of valence molecular connectivity indices (⁰χv and ¹χv) in modeling antimicrobial activity. arabjchem.org

For the isoxazolo[5,4-d]pyrimidone system, these principles can be applied to predict activity as enzyme inhibitors or receptor agonists. For example, to optimize derivatives as inhibitors of a specific kinase, a QSAR model could be developed. The model would correlate the inhibitory concentration (IC₅₀) of a series of compounds with their calculated topological indices. A hypothetical model might reveal that increased branching at a certain position (captured by a lower Randić index) and specific electronic features on the pyrimidone ring (captured by valence chi indices) enhance binding affinity.

The following table illustrates a hypothetical QSAR equation and the contribution of various descriptors for predicting the biological activity of a series of isoxazolo[5,4-d]pyrimidone derivatives.

DescriptorCoefficientCorrelationImplication for Activity
Intercept5.2-Baseline predicted activity.
¹χv+0.45PositiveHigher values, suggesting larger or more complex substituents, may increase activity.
R-0.80NegativeLower values, indicating more branching, are favorable for activity.
Wiener Index (W)+0.15PositiveLarger molecular size may be beneficial, potentially for better van der Waals contacts in a binding pocket.

This predictive power allows computational chemists to screen virtual libraries of isoxazolo[5,4-d]pyrimidone derivatives and prioritize the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Structure Activity Relationships Sar and Molecular Recognition of Isoxazolo 5,4 D Pyrimidone Derivatives

Design Principles for Modulating Molecular Interactions within Isoxazolo[5,4-d]-pyrimidone Scaffolds

The design of novel isoxazolo[5,4-d]pyrimidine (B13100350) derivatives often employs established medicinal chemistry strategies, such as scaffold hopping and systematic substituent modification, to optimize interactions with biological targets.

A primary design principle involves using the isoxazolo[5,4-d]pyrimidine core as a bioisosteric replacement for other heterocyclic systems. For instance, in the development of Toll-like receptor 7 (TLR7) agonists, the quinazoline (B50416) ring of known selective agonists was replaced with the isoxazolo[5,4-d]pyrimidine heterocycle. acs.org This modification aimed to introduce a new chemotype while retaining the essential pharmacophoric features, such as the 4-amino-2-(trifluoromethyl)pyrimidine portion, which is crucial for activity. acs.org The inclusion of the isoxazole (B147169) ring offers synthetic accessibility and allows for the introduction of additional substituents that can form new interactions within the target's active site. acs.org

Another key principle is the systematic exploration of the chemical space around the core scaffold by introducing a variety of substituents at different positions. For example, in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a focused library of isoxazolo[5,4-d]pyrimidin-4(5H)-ones was synthesized to explore the structure-activity relationships. nih.gov Similarly, for TLR7 agonists, a library of 45 compounds with diverse substituents at the C3 and C4 positions was created to probe the impact of these modifications on potency and selectivity. acs.org This approach allows for the fine-tuning of the molecule's properties to achieve desired biological effects. rsc.org Scaffold hybridization is another technique employed, incorporating the pharmacophoric features of both 4-aminopyrimidine (B60600) and phenyl isoxazole to design new cytotoxic agents. nih.gov

Identification of Key Pharmacophoric Features and Substituent Effects on Binding Affinity

The biological activity of isoxazolo[5,4-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the fused ring system. SAR studies have identified key pharmacophoric features essential for binding affinity to different biological targets.

For Toll-Like Receptor 7 (TLR7) Agonists: Research on 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivatives revealed critical insights into substituent effects. nih.gov The amine at position 4 acts as a hydrogen bond donor, facilitating interactions with biological targets. vulcanchem.com

Substituent at C4 (R²): The choice of amine at the C4 position is crucial. Derivatives with a 3-methylpiperidine (B147322) ring showed potent TLR7 agonist activity, whereas those with an isobutylamine (B53898) substituent were either inactive or cytotoxic. acs.orgnih.gov

Substituent at C3 (R¹): The introduction of a halogen atom on the phenyl ring at C3 generally improves activity. For example, replacing an unsubstituted phenyl ring (inactive) with a 4-chlorophenyl group resulted in a compound with an EC₅₀ of 21.4 μM. nih.gov Further substitution of chlorine with fluorine led to the best-in-class agonist, compound 21a , with an EC₅₀ of 7.8 μM. acs.orgnih.gov

CompoundR¹ (C3-position)R² (C4-position)TLR7 EC₅₀ (µM) nih.gov
14aPhenyl3-MethylpiperidineInactive
14bPhenylIsobutylamineInactive
15a4-Chlorophenyl3-Methylpiperidine21.4
15b4-ChlorophenylIsobutylamineInactive
21a4-Fluorophenyl3-Methylpiperidine7.8
21b4-FluorophenylIsobutylamineInactive

For Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: For 3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives, the substituent on the N-alkylation position significantly impacts inhibitory potency against IDO1.

Aniline (B41778) Substituents: Para-isomers were generally more potent than meta-isomers. nih.gov The most active compounds possessed hydrogen bond acceptors or lipophilic fragments in the para-aniline substituent. nih.gov Specifically, electron-withdrawing groups like p-CF₃ or ester groups enhance potency. In contrast, introducing a polar dimethylamino group or an acidic tetrazole moiety led to weak or inactive compounds. nih.gov

CompoundAniline Substituent (para-position)hIDO1 IC₅₀ (µM) nih.govresearchgate.net
20-CH₂-Ph-p-COOCH₃22
23-CH₂-Ph-p-CF₃23
26-CH₂-Ph-p-SO₂CH₃>100
27-CH₂-Ph-p-CN>100
32-CH₂-Ph-p-cyclohexyl29

For Factor Xa (FXa) Inhibitors: In a series designed as antithrombotic agents, the substituent on the phenyl ring was critical for FXa inhibition. A 4-acetoxyl substituted derivative (6g ) displayed very strong inhibitory activity. nih.gov This highlights that a 4-carbonyl substituted phenyl ring can serve as a novel binding element for the S1 pocket of FXa. nih.gov

CompoundPhenyl SubstituentFXa IC₅₀ (µM) nih.gov
6g4-acetoxyl0.013

Analysis of Ligand-Target Binding Mechanisms: Hydrogen Bonding, Pi-Stacking, and Hydrophobic Interactions

Molecular docking and crystallography studies have elucidated the specific binding interactions between isoxazolo[5,4-d]pyrimidine derivatives and their protein targets. These non-covalent interactions are fundamental to their mechanism of action.

TLR7 Agonists: Docking studies of the potent agonist 21a into the active site of TLR7 revealed key interactions. The 4-fluorophenyl substituent at C3 engages in a hydrophobic interaction with the amino acid residue Phe351. acs.org Furthermore, the trifluoromethyl group at C6 of the pyrimidine (B1678525) ring is predicted to form hydrogen bonds with Lys432 and Tyr356. acs.org These interactions are critical for the agonist activity of this compound class.

IDO1 Inhibitors: The binding mode for the selective inhibitor 23 within the IDO1 active site is multifaceted. A coordinate bond is formed between the oxygen atom of the isoxazole ring and the heme iron. nih.govresearchgate.net The ligand is further stabilized by hydrogen bonds with the backbone of Gly262 and Ala264. nih.govresearchgate.net Pi-stacking interactions occur between the fused heterocyclic core and the aromatic rings of Tyr126 and Phe163, while the 4-fluorophenyl ring is positioned within a lipophilic environment, potentially interacting with Cys129. nih.govresearchgate.net

Factor Xa Inhibitors: For the highly active FXa inhibitor 6g , the pyrimidone ring forms a π-π stacking interaction with the phenyl ring of Tyr99 in the S1 pocket. nih.gov The carbonyl group of the ligand's P1 moiety establishes multiple crucial hydrogen bonds with the backbone of Ser214 and Trp215 in the active site. nih.gov

VEGFR-2 Inhibitors: In silico analysis of oxazolo[5,4-d]pyrimidine (B1261902) derivatives targeting VEGFR-2 suggests that the core scaffold positions itself in the ATP binding site. mdpi.com It can form two hydrogen bonds with the NH group of Lys-868 and the backbone NH of Asp-1046. mdpi.com Other derivatives targeting VEGFR-2 show hydrogen bond formation with key residues such as Glu885, Cys919, and Asp1046. nih.gov

Determinants of Selectivity in Molecular Recognition for Specific Biological Targets

A key goal in drug design is achieving selectivity for the intended target over other related proteins to minimize off-target effects. The isoxazolo[5,4-d]pyrimidine scaffold has proven effective in generating highly selective ligands.

TLR7 vs. TLR8 Selectivity: The 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine derivatives demonstrate remarkable selectivity for TLR7. All active compounds were evaluated for agonist activity on TLR8, and none exhibited any activity. acs.orgnih.gov This indicates that the scaffold itself, with its specific substitution pattern, is a primary determinant of selectivity, fitting snugly into the TLR7 binding pocket in a manner that cannot be replicated in the closely related TLR8. acs.orgnih.gov

IDO1 vs. IDO2/TDO Selectivity: The isoxazolo[5,4-d]pyrimidin-4(5H)-one inhibitors were developed to be selective for IDO1. The most promising compounds, including 23 , showed potent activity against human IDO1 but were inactive against the related enzymes IDO2 and tryptophan dioxygenase (TDO). nih.govresearchgate.net This selectivity is crucial as the compensatory upregulation of IDO2 or TDO following IDO1 inhibition is a potential concern. nih.gov The specific network of interactions, including the coordinate bond to the heme iron and precise hydrogen bonding pattern, likely underpins this high degree of selectivity. nih.govresearchgate.net

FXa vs. Thrombin/Trypsin Selectivity: The antithrombotic agent 6g was found to be a highly selective inhibitor of Factor Xa, showing excellent selectivity over other serine proteases like thrombin and trypsin. nih.gov The unique architecture of the FXa active site, particularly the S1 and S4 pockets, is exploited by the inhibitor's specific substituents. The interactions, such as the π-π stacking with Tyr99, are specific to FXa and are not conserved in the active sites of thrombin or trypsin, thus ensuring selective molecular recognition. nih.gov

Applications of Isoxazolo 5,4 D Pyrimidone As Building Blocks in Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Ring Systems

The inherent reactivity of the isoxazolo[5,4-d]pyrimidine (B13100350) core makes it an excellent starting point for the synthesis of various other heterocyclic frameworks through ring transformation and annulation reactions. Chemists have exploited the fused-ring system's reactivity to access novel molecular architectures that would be challenging to synthesize through other means.

A key strategy involves the cleavage and rearrangement of the isoxazole (B147169) ring. For instance, catalytic reduction of 4-aminoisoxazolo[5,4-d]pyrimidines can lead to the cleavage of the labile O-N bond. researchgate.net Subsequent hydrolysis of the resulting imine intermediate yields 4-amino-5-acyl-6-hydroxypyrimidines, effectively transforming the fused isoxazolopyrimidine into a highly functionalized monocyclic pyrimidine (B1678525). researchgate.net These products can then serve as building blocks for yet other heterocyclic systems, such as the pyrido[2,3-d]pyrimidine (B1209978) ring system through reaction with reagents like malononitrile. researchgate.net

Ring expansion reactions provide another avenue to diverse heterocycles. Isoxazolo[3,4-d]pyrimidines, an isomeric form, have been shown to undergo ring transformation into pyrimido[4,5-d]pyrimidines when treated with benzylamines. oup.com This transformation is believed to proceed through an intramolecular cycloaddition of a 1,5-diazahexatriene intermediate. oup.com Similarly, the reaction of isoxazolo[3,4-d]pyrimidines with cyanoolefins in the presence of a base can afford pyrido[2,3-d]pyrimidine oxides via a complex ring transformation process. core.ac.uk

Furthermore, the isoxazolo[5,4-d]pyrimidine skeleton can be incorporated into even larger, multi-ring systems. For example, derivatives have been used in the construction of complex fused heterocycles like isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines, demonstrating their utility in creating intricate molecular frameworks. rsc.org The functional groups on the pyrimidine ring of the scaffold can also be used as handles for annulation reactions, building additional rings onto the core structure. researchgate.net

Precursors for Complex Molecular Architectures in Organic Chemistry

The isoxazolo[5,4-d]pyrimidine core is a common feature in many complex molecules designed for specific biological functions, underscoring its importance as a foundational scaffold in medicinal chemistry and materials science. Its rigid structure and the ability to introduce a variety of substituents in a controlled manner make it an ideal starting point for the synthesis of elaborate molecular architectures.

One prominent application is in the development of therapeutic agents. For example, a series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were designed and synthesized as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as novel antithrombotic agents. nih.gov In this context, the isoxazolopyrimidone core serves as the central scaffold onto which various side chains are attached to optimize binding affinity and selectivity for the target protein. nih.gov

Another significant example is the development of selective Toll-like receptor 7 (TLR7) agonists based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold. acs.orgnih.gov The synthesis of these complex molecules involves a multi-step sequence to construct the core, followed by the introduction of diverse substituents to explore structure-activity relationships (SAR) and identify compounds with potent and selective immunomodulatory activity. acs.orgnih.gov The isoxazolo[5,4-d]pyrimidine framework is also used as a building block for creating even more structurally complex heterocyclic systems.

The versatility of this scaffold is further demonstrated by the synthesis of various derivatives explored for anticancer and antimicrobial properties. smolecule.com The ability to functionalize the core at multiple positions allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new bioactive molecules.

Strategies for Synthesizing Analogs with Tunable Properties

The development of isoxazolo[5,4-d]pyrimidine-based compounds with specific, optimized properties relies on synthetic strategies that allow for systematic structural modifications. The primary approach involves the functionalization of a pre-formed isoxazolo[5,4-d]pyrimidine core.

A widely used strategy is nucleophilic aromatic substitution (SNAr) on halogenated isoxazolo[5,4-d]pyrimidines. For instance, 4,6-dichloroisoxazolo[5,4-d]pyrimidine (B1423195) serves as a versatile intermediate where the chlorine atoms act as leaving groups. smolecule.com These can be sequentially or simultaneously replaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate a library of analogs with diverse substituents. smolecule.com This method was effectively used in the synthesis of TLR7 agonists, where various amines were introduced at the C4 position to modulate biological activity. nih.gov

Another key strategy involves the modification of existing functional groups. The carbonyl group of an isoxazolo[5,4-d]pyrimidin-4(5H)-one can be converted to a thione group using sulfurating agents like phosphorus pentasulfide. This simple transformation can significantly alter the electronic properties and biological activity of the molecule. Investigations into these thione derivatives have shown that further modifications can significantly impact their biological profiles.

The synthesis of the core itself can be designed to incorporate diversity. For example, the initial cyclization to form the isoxazole ring can start from a variety of substituted precursors, leading to different groups on the isoxazole portion of the final fused system. nih.gov A multi-step synthetic procedure starting from commercially available acids or aldehydes allows for the preparation of a wide array of 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidines with different substituents at various positions. nih.gov This systematic approach is crucial for conducting detailed structure-activity relationship (SAR) studies, which aim to correlate specific structural features with changes in biological or physical properties, ultimately leading to analogs with highly tuned and desirable characteristics. acs.org

Data Tables

Table 1: Examples of Heterocyclic Systems Derived from Isoxazolo[5,4-d]pyrimidines

Starting MaterialReagents/ConditionsProduct HeterocycleReference
4-Aminoisoxazolo[5,4-d]pyrimidineCatalytic Reduction, Hydrolysis4-Amino-5-acyl-6-hydroxypyrimidine researchgate.net
4-Amino-5-acyl-6-hydroxypyrimidineMalononitrilePyrido[2,3-d]pyrimidine researchgate.net
Isoxazolo[3,4-d]pyrimidineBenzylaminesPyrimido[4,5-d]pyrimidine oup.com
Isoxazolo[3,4-d]pyrimidineCyanoolefins, Et3NPyrido[2,3-d]pyrimidine oxide core.ac.uk

Table 2: Synthesis of Isoxazolo[5,4-d]pyrimidine Analogs with Tunable Properties

Core ScaffoldSynthetic StrategyIntroduced SubstituentsTuned PropertyReference
6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidineNucleophilic Aromatic Substitution (SNAr) at C4Various amines (e.g., 3-methylpiperidine (B147322), isobutylamine)TLR7 Agonist Activity nih.gov
Isoxazolo[5,4-d]pyrimidin-4(5H)-oneMulti-step synthesis with varied building blocksSubstituted phenyl rings and other moietiesFactor Xa Inhibition nih.gov
3-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-oneThionation with P2S5Thione group at C4Biological Activity Profile
4,6-Dichloroisoxazolo[5,4-d]pyrimidineNucleophilic Aromatic Substitution (SNAr)Amines, ThiolsGeneral analog library generation smolecule.com

Molecular Targets and Mechanistic Pharmacology of Isoxazolo 5,4 D Pyrimidone Derivatives

Enzyme Inhibition Mechanisms (e.g., Kinases like VEGFR-2, EGFR, Dioxygenases like IDO1)

Derivatives of the isoxazolo[5,4-d]pyrimidine (B13100350) core and the closely related oxazolo[5,4-d]pyrimidine (B1261902) scaffold have demonstrated potent inhibitory activity against several key enzyme families implicated in disease, particularly in oncology.

Kinase Inhibition (VEGFR-2, EGFR)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are critical protein kinases that regulate cellular processes like proliferation and angiogenesis; their dysregulation is a hallmark of many cancers. nih.govresearchgate.net A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have been identified as potent inhibitors of VEGFR-2. mdpi.comnih.gov These compounds were found to inhibit both the VEGFR-2 kinase and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). mdpi.com Further studies revealed that these derivatives can exhibit dual inhibitory activity against both VEGFR-2 and EGFR. mdpi.comnih.gov

For instance, the compound 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine showed significant inhibition of VEGFR-2 kinase and HUVEC proliferation. mdpi.com The introduction of a 4-methylpiperazine moiety into the phenyl ring at the C(2) position of the oxazolo[5,4-d]pyrimidine system was found to be beneficial for inhibitory activity against EGFR. mdpi.com

Compound Class/DerivativeTarget KinaseIC₅₀ ValueReference
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR-20.33 µM mdpi.com
Derivative with 4-Cl, meta-position phenyl ringVEGFR-20.62 µM mdpi.com
3-[3-(4-Fluorophenyl)-4-{2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidin-7-yl}-1H-pyrazol-1-yl]propan-1-olEGFR (LR/CS mutant)0.152 nM mdpi.com
3-[3-(4-Fluorophenyl)-4-{2-[4-(4-methylpiperazin-1-yl)phenyl]oxazolo[5,4-d]pyrimidin-7-yl}-1H-pyrazol-1-yl]propan-1-olEGFR (d19/CS mutant)0.113 nM mdpi.com

Dioxygenase Inhibition (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism. nih.govmdpi.com Its role in creating an immunosuppressive tumor microenvironment has made it a prime target for cancer immunotherapy. nih.govnih.gov A novel class of IDO1 inhibitors based on the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has been developed. nih.govmdpi.comuni-lj.si Through systematic investigation of structure-activity relationships, researchers identified derivatives with p-trifluoromethyl, p-cyclohexyl, or p-methoxycarbonyl substituted aniline (B41778) moieties that exhibit IC₅₀ values in the low micromolar range. nih.govresearchgate.net Importantly, these compounds were found to be highly selective for IDO1 over the related enzymes IDO2 and tryptophan dioxygenase (TDO). nih.govuni-lj.siresearchgate.net

Compound Derivative (substituent on aniline moiety)IDO1 IC₅₀ (µM)SelectivityReference
p-methoxycarbonyl (Compound 20)22Selective vs. IDO2/TDO nih.gov
p-trifluoromethyl (Compound 23)23Selective vs. IDO2/TDO nih.gov
Isoxazole (B147169) ring at para position (Compound 29)30Selective vs. IDO2/TDO nih.gov
p-cyclohexyl (Compound 32)27Selective vs. IDO2/TDO nih.gov

Receptor Agonism or Antagonism at a Molecular Level (e.g., Toll-Like Receptor 7, Adenosine (B11128) Receptors)

Toll-Like Receptor 7 (TLR7) Agonism

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. researchgate.netnih.govacs.org TLR7, in particular, is a crucial player in the immune response against viral infections, and small-molecule TLR7 agonists are being explored as immunotherapeutics and vaccine adjuvants. researchgate.netnih.govacs.org Researchers have successfully designed a new chemotype of selective TLR7 agonists based on a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold. nih.govacs.org These compounds were developed by replacing the quinazoline (B50416) ring of previously known agonists with the isoxazolo[5,4-d]pyrimidine heterocycle. nih.govacs.org The most potent derivatives demonstrate low micromolar efficacy and are highly selective for TLR7 over TLR8. acs.org The best-in-class agonist, compound 21a, exhibited an EC₅₀ value of 7.8 μM. nih.govacs.org

Compound Class/DerivativeTarget ReceptorEC₅₀ Value (µM)SelectivityReference
6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine (Best-in-class agonist 21a)TLR77.8Selective vs. TLR8 nih.govacs.org
Cyclopropyl derivative 24a with 3-methylpiperidine (B147322) substituentTLR725.3Selective vs. TLR8 acs.org

Adenosine Receptor Antagonism

Some oxazolo[5,4-d]pyrimidine derivatives are recognized as antagonists of adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. nih.govmdpi.com Specifically, related thiazolo[5,4-d]pyrimidines have been shown to target adenosine A2A receptors (A2AAR).

Modulation of Specific Cellular Signaling Pathways

The interaction of isoxazolo[5,4-d]pyrimidine derivatives with their molecular targets initiates cascades that modulate key cellular signaling pathways.

TLR7 Signaling: Agonism at TLR7 by isoxazolo[5,4-d]pyrimidine derivatives triggers a signaling pathway that involves the myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6). This leads to the activation and nuclear translocation of transcription factors like NF-κB and AP-1. acs.org Consequently, this results in the induced expression and secretion of pro-inflammatory cytokines and type I interferons, including IL-1β, IL-12p70, IL-8, and TNF-α, which are crucial for modulating the immune response. nih.govacs.org

Kinase Signaling (PI3K/Akt/mTOR, EGFR/STAT3): By inhibiting kinases such as VEGFR-2 and EGFR, these compounds directly interfere with downstream signaling pathways critical for cancer cell growth, proliferation, and survival. nih.govrhhz.net For example, derivatives of the related isoxazolo[4,5-d]pyrimidine scaffold have been shown to act as antitumor agents by inhibiting the PI3K/Akt/mTOR signaling pathway. rhhz.net Other related pyrimidine-fused heterocycles have been found to inhibit the EGFR/STAT3 signaling pathway. rsc.org Furthermore, inhibition of Cyclin-Dependent Kinase 2 (CDK2) by a specific 4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine derivative leads to cell cycle arrest at the G1 to S phase transition.

Apoptosis Pathways: Several isoxazolo[5,4-d]pyrimidine derivatives have been shown to induce apoptosis. The mechanism can involve the activation of the caspase cascade or the inhibition of anti-apoptotic proteins like BCL-2. nih.govmdpi.com One proposed mechanism for 3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves the elevation of intracellular reactive oxygen species (ROS), which alters the mitochondrial membrane potential and triggers programmed cell death.

Insights from Structure-Based Design in Exploring Mechanistic Activity

Structure-based design, including molecular docking and the analysis of structure-activity relationships (SAR), has been instrumental in the discovery and optimization of isoxazolo[5,4-d]-pyrimidine derivatives.

IDO1 Inhibitors: To understand the binding mechanism of isoxazolo[5,4-d]pyrimidin-4(5H)-one inhibitors, a promising compound was docked into the active site of the IDO1 enzyme. nih.gov The modeling predicted a coordinate bond between the oxygen atom in the isoxazole ring and the heme iron within the active site. nih.gov Additional stabilizing interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions, were also observed, providing a rationale for the compound's inhibitory activity. nih.gov

VEGFR-2 Inhibitors: Molecular docking studies of oxazolo[5,4-d]pyrimidine derivatives in the ATP-binding site of VEGFR-2 have provided critical insights into their mechanism. nih.govnih.gov These in silico analyses suggest that the oxazolo[5,4-d]pyrimidine moiety positions itself to form two crucial hydrogen bonds with the hinge region of the kinase: one with the NH group of Lys-868 and another with the backbone NH group of Asp-1046 in the DFG motif. mdpi.com SAR studies further revealed that substituents on the aniline moiety are critical for potency, with a methyl group in the para position demonstrating notable inhibitory activity. mdpi.com

TLR7 Agonists: The development of isoxazolo[5,4-d]pyrimidine-based TLR7 agonists was guided by extensive SAR studies. acs.org A library of 45 compounds was synthesized with various substituents to probe the chemical space and identify the features necessary for potent and selective TLR7 activation. acs.org This systematic approach led to the identification of an optimal combination of substituents at different positions of the scaffold, culminating in a lead compound with low micromolar potency. nih.govacs.org

Q & A

Q. What are the established synthetic methodologies for Isoxazolo[5,4-d]-pyrimidone derivatives, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions and functional group substitutions. Key reagents include piperidine derivatives (e.g., 3,3-dimethylpiperidine) and catalysts like K₂CO₃, often under reflux conditions in solvents such as dioxane or N-methyl-2-pyrrolidinone (NMP). For example:

  • General Procedure : Reacting intermediates (e.g., compound 12h ) with amines under basic conditions yields substituted derivatives. Column chromatography (Et₂O/petroleum ether) is used for purification .
  • Isomerization Mitigation : Controlling reaction temperature and solvent polarity (e.g., using triethyl orthoacetate) minimizes Z-E isomerization during imidate formation .

Q. What analytical techniques are critical for confirming the structural identity of this compound compounds?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and ring fusion. For instance, methyl groups on the isoxazole ring show characteristic δ 2.4–2.6 ppm shifts in ¹H NMR .
  • Mass Spectrometry (ESI-HRMS) : Confirms molecular weight and fragmentation patterns. Discrepancies between calculated and observed values (<5 ppm) validate purity .
  • HPLC : Retention time analysis ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Systematic SAR Studies : Vary substituents (e.g., trifluoromethyl, fluoroaryl) and assess activity against targets like Toll-like receptors (TLRs) or EGFR/HER2 kinases. For example, 3-(4-fluorophenyl) substitutions enhance TLR selectivity .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate assays using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Data Normalization : Account for batch-to-batch variability in compound purity via HPLC and NMR .

Q. What strategies optimize the selectivity of this compound derivatives for specific biological targets?

Methodological Answer:

  • Structural Modifications : Introduce spirocyclic or azaspiro groups (e.g., 5-azaspiro[2.5]octane) to enhance steric hindrance and reduce off-target binding .
  • Computational Modeling : Docking studies predict interactions with target pockets (e.g., TLR ATP-binding sites). Prioritize derivatives with ΔG < -8 kcal/mol .
  • In Vitro Profiling : Screen against related kinases or receptors (e.g., EGFR vs. HER2) to identify selectivity thresholds (IC₅₀ ratios >10-fold) .

Q. How can synthetic challenges in constructing the this compound core be addressed?

Methodological Answer:

  • Ring-Closure Optimization : Use Cu-catalyzed oxidative coupling for N-O bond formation, tolerating functional groups like nitriles and amides .
  • Intermediate Stabilization : Protect reactive amines (e.g., with tert-butoxycarbonyl groups) during multi-step syntheses to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., NMP) improve yields in cyclization steps by stabilizing transition states .

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